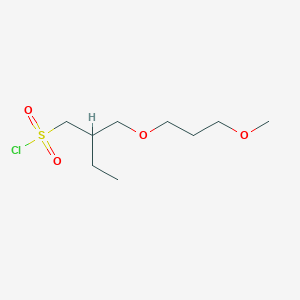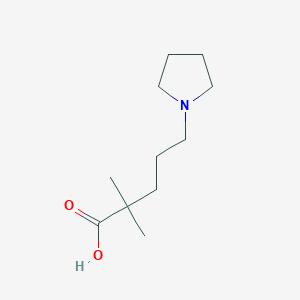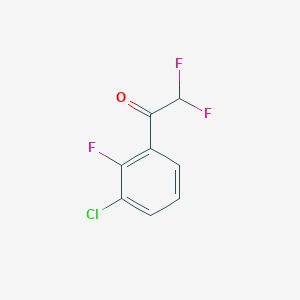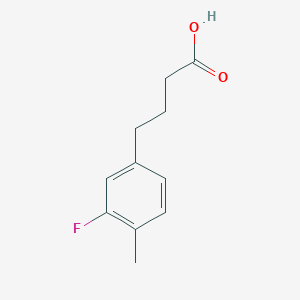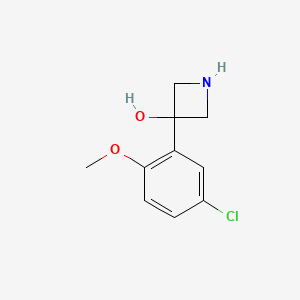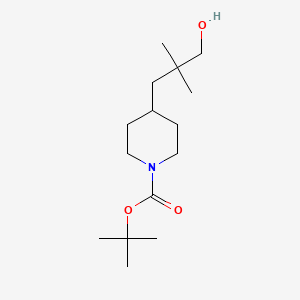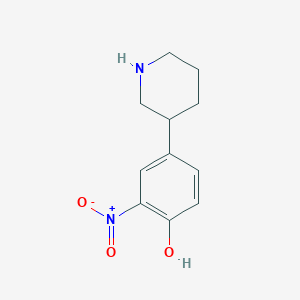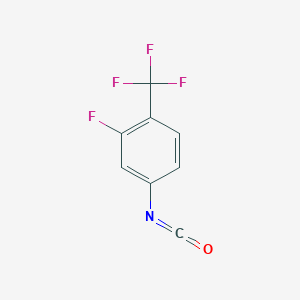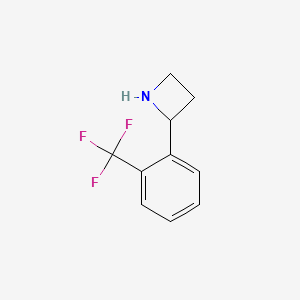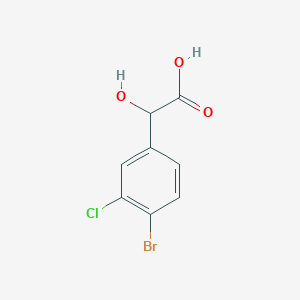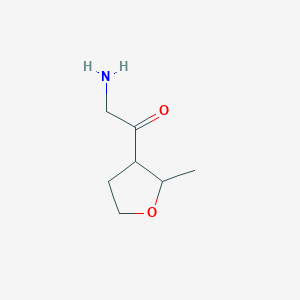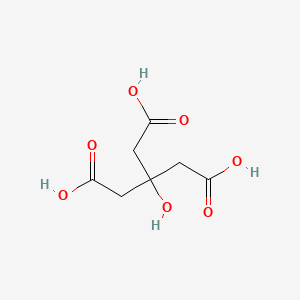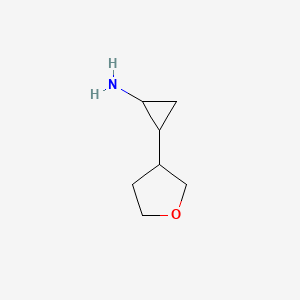
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H13NO. It features a cyclopropane ring attached to an amine group and a tetrahydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopropylamine with tetrahydrofuran under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Tetrahydrofuran-2-yl)ethyl)cyclopropan-1-amine: Similar structure with a different position of the tetrahydrofuran ring.
[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride: A hydrochloride salt form with similar properties.
Uniqueness
2-(Tetrahydrofuran-3-yl)cyclopropan-1-amine is unique due to its specific ring structure and the position of the tetrahydrofuran ring, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-(oxolan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-6(7)5-1-2-9-4-5/h5-7H,1-4,8H2 |
Clave InChI |
MUNGNKIPLVDROV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


